molecular formula C25H21N3O B2423815 5-[(3-methoxyphenyl)methyl]-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866347-52-6

5-[(3-methoxyphenyl)methyl]-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2423815
CAS No.: 866347-52-6
M. Wt: 379.463
InChI Key: VEZCJOCIYZQUIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(3-methoxyphenyl)methyl]-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline moiety

Scientific Research Applications

5-[(3-methoxyphenyl)methyl]-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. For example, some quinoline derivatives can cause skin irritation or serious eye damage . It’s important to handle all chemicals with appropriate safety precautions, and to consult the relevant safety data sheets or other resources for specific information .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-methoxyphenyl)methyl]-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions. One common method includes the condensation of appropriate substituted anilines with pyrazole derivatives, followed by cyclization reactions. The reaction conditions often require the use of solvents such as tetrahydrofuran and catalysts like palladium or copper to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

5-[(3-methoxyphenyl)methyl]-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenated derivatives with nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce fully saturated pyrazoloquinoline compounds.

Mechanism of Action

The mechanism of action of 5-[(3-methoxyphenyl)methyl]-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in critical pathways, leading to therapeutic effects. For instance, it could inhibit topoisomerase enzymes, thereby preventing DNA replication in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Quinolines: Similar in structure but lack the pyrazole ring.

    Pyrazoles: Contain the pyrazole ring but not fused with quinoline.

    Benzyl derivatives: Share the benzyl group but differ in the core structure.

Uniqueness

5-[(3-methoxyphenyl)methyl]-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline is unique due to its fused pyrazoloquinoline structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5-[(3-methoxyphenyl)methyl]-8-methyl-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O/c1-17-11-12-23-21(13-17)25-22(24(26-27-25)19-8-4-3-5-9-19)16-28(23)15-18-7-6-10-20(14-18)29-2/h3-14,16H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZCJOCIYZQUIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=CC=C4)CC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.